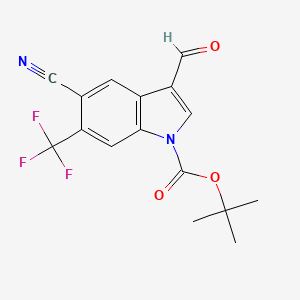

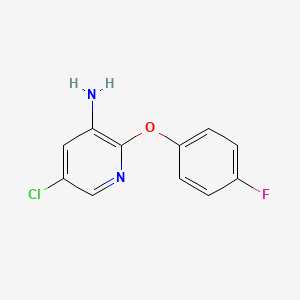

5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-Fluorophenoxy)pyridin-3-amine involves a reaction with sodium hydroxide, sodium nitrate, and acetic anhydride in hydrogen chloride, methanol, and water. The yield of this reaction is 75% .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine is represented by the InChI code1S/C11H9FN2O/c12-8-3-5-9 (6-4-8)15-11-10 (13)2-1-7-14-11/h1-7H,13H2 . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one reaction involves the use of 2-Chloro-benzoic acid, 2-(4-Fluoro-phenoxy)-pyridin-3-ylamine, and 1-hydroxybenzotriazole hydrate in dry dimethylformamide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.2 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications in Kinase Inhibition

Facile Synthesis of Novel Compounds : A study by Wada et al. (2012) outlines the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine. This research highlights the potential of these compounds as kinase inhibitors, a class of enzymes involved in various diseases including cancer. The synthesis involves regioselective substitution and amide formation, illustrating a method that could potentially be applied to synthesize derivatives of this compound for similar applications Wada et al., 2012.

Anticancer Activity

Novel Amine Derivatives as Anticancer Agents : Research by Vinayak et al. (2017) focused on the synthesis and in vitro evaluation of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine for anticancer activity. This study underscores the therapeutic potential of such compounds, including those related to this compound, against human cancer cell lines, pointing towards their significance in the development of new anticancer medications Vinayak et al., 2017.

Herbicidal Activity

Herbicidal Applications of Related Compounds : Tajik and Dadras (2011) conducted a study on 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against various weeds. This suggests that structurally similar compounds, such as this compound, could be explored for their potential use in agricultural applications, particularly in weed management Tajik & Dadras, 2011.

Chemical Synthesis and Reactivity

Deprotonative Coupling with Aldehydes : A study by Shigeno et al. (2019) on the deprotonative functionalization of pyridine derivatives with aldehydes showcases a chemical reaction that could be relevant for modifying compounds like this compound. This method involves an amide base and could provide a pathway for introducing new functional groups into the pyridine core, enhancing its chemical diversity and potential applications Shigeno et al., 2019.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

The compound may be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

Similar compounds have shown fungicidal activity , suggesting that this compound may also have potential applications in this area.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-7-5-10(14)11(15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBUACRCAXKIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

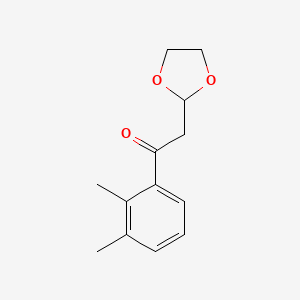

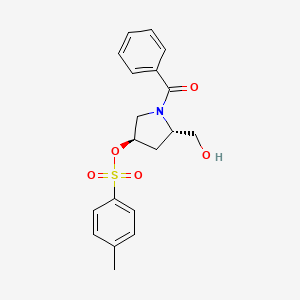

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

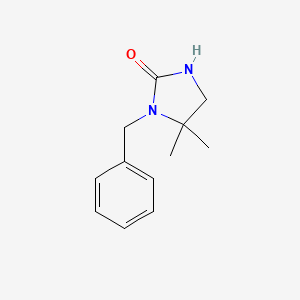

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)

![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)

![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)